Product packaging for (-)-Sotalol hydrochloride(Cat. No.:CAS No. 1026-89-7)

(-)-Sotalol hydrochloride

Cat. No.: B1173611
CAS No.: 1026-89-7
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Description

(-)-Sotalol Hydrochloride is the L-enantiomer of the methanesulfonanilide antiarrhythmic agent sotalol. This compound possesses a unique dual mechanism of action, functioning as both a non-cardioselective beta-adrenergic receptor blocker (Class II effect) and a potassium channel blocker (Class III antiarrhythmic effect) . The Class III activity, which is shared by both enantiomers, is achieved primarily through blockade of the rapid delayed rectifier potassium current (IKr) via the hERG (human Ether-à-go-go-Related Gene) cardiac channel, leading to a prolongation of the action potential duration and the effective refractory period in cardiac tissue . The research value of the (-)-enantiomer, in contrast to the racemic mixture or the D-enantiomer alone, lies in its potent beta-adrenergic blocking capability . This stereospecific beta-blocking activity is crucial for investigational studies aiming to dissect the complex interplay between sympathetic nervous system inhibition and direct myocardial repolarization prolongation. The pro-arrhythmic risk, such as the potential to induce torsades de pointes, is a critical area of study, and the availability of the pure (-)-enantiomer allows researchers to isolate the contributions of its dual pharmacological actions in both cellular and integrated physiological models . This compound is supplied as a solid for research applications only. It is intended for use in non-clinical laboratory studies to investigate cardiac electrophysiology, arrhythmia mechanisms, and the stereoselective properties of pharmaceutical compounds. This product is strictly for research use by qualified professionals and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18S B1173611 (-)-Sotalol hydrochloride CAS No. 1026-89-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1026-89-7

Molecular Formula

C8H18S

Origin of Product

United States

Stereochemistry and Enantiopure Synthesis of Sotalol Hydrochloride

Elucidation of Sotalol's Stereoisomeric Forms and Absolute Configuration

Sotalol (B1662669), chemically known as N-{4-[1-hydroxy-2-(isopropylamino)ethyl]phenyl}methanesulfonamide, possesses a single stereogenic center at the carbon atom bearing the hydroxyl group. researchgate.netresearchgate.net This chirality gives rise to two non-superimposable mirror-image isomers, or enantiomers. These enantiomers are designated based on their absolute configuration using the Cahn-Ingold-Prelog (CIP) priority rules as (R)- and (S)-sotalol. kup.at

The stereochemical nomenclature of sotalol presents an interesting case among beta-blockers. While for many aryloxypropanolamine-type beta-blockers the (S)-configuration corresponds to the levorotatory (l) or (-) enantiomer with higher beta-blocking activity, sotalol has a phenylethanolamine structure. researchgate.net Due to the different priority of the substituents around the chiral center according to CIP rules, the (R)-enantiomer is the levorotatory one, designated as (R)-(-)-sotalol, which is also referred to as l-sotalol. researchgate.netkup.at Conversely, the (S)-enantiomer is dextrorotatory, known as (S)-(+)-sotalol or d-sotalol. researchgate.netkup.at The R(-)-enantiomer of sotalol exhibits both beta-blocking and potassium channel-blocking activity, whereas the S(+)-enantiomer primarily shows potassium channel-blocking activity. researchgate.netethernet.edu.et

Enantioselective Synthetic Methodologies for (-)-Sotalol (B1681962) Hydrochloride

The synthesis of enantiomerically pure (-)-sotalol is of significant interest, leading to the development of several highly specialized asymmetric strategies. These methods aim to create the desired stereocenter with high fidelity, avoiding the need for resolving a racemic mixture.

Chiral Hydrogenation Approaches in Stereoselective Synthesis

Asymmetric hydrogenation of a prochiral ketone is a prominent and efficient route to chiral alcohols like sotalol. This approach typically involves the hydrogenation of the ketone precursor, (4-isopropylaminoacetyl)methanesulfonanilide hydrochloride, using a transition metal catalyst complexed with a chiral ligand. tubitak.gov.trtandfonline.comlookchem.comtandfonline.com

Rhodium (Rh) and Ruthenium (Ru) are the metals of choice, often paired with atropisomeric bisphosphine ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). tubitak.gov.trtandfonline.com The chirality of the final product is dictated by the specific enantiomer of the BINAP ligand used. For instance, studies have shown that to produce d-Sotalol ((S)-(+)-sotalol), Rh complexes with (R)-BINAP or Ru complexes with (S)-BINAP are effective. tandfonline.com The best enantiomeric excess (ee) of 85% for d-Sotalol was achieved using an in situ prepared RhCl₂[(R)-BINAP] catalyst. tandfonline.com To obtain the target (-)-Sotalol, which is (R)-sotalol, one would logically use the opposite enantiomer of the ligand, such as (S)-BINAP with a Rhodium catalyst.

Table 1: Asymmetric Hydrogenation for the Synthesis of d-Sotalol This table presents data for the synthesis of the d-enantiomer, as detailed in the cited literature. The synthesis of the l-enantiomer, (-)-sotalol, would utilize the opposite ligand configuration.

CatalystConditionsEnantiomeric Excess (ee) of d-SotalolReference
RhCl₂[(R)-BINAP]Methanol, Triethylamine, 1000 PSI H₂85% tandfonline.com
RhCl₂[(S)-BINAP]Methanol, Triethylamine, 1000 PSI H₂71.5% (l-Sotalol) tandfonline.com
RuCl₂[(S)-BINAP]Methanol, Triethylamine, 1000 PSI H₂73.1% tandfonline.com
RuCl₂[(R)-BINAP]Methanol, Triethylamine, 1000 PSI H₂63.8% (l-Sotalol) tandfonline.com

Asymmetric Dihydroxylation Strategies in Sotalol Synthesis

The Sharpless asymmetric dihydroxylation provides a powerful method for creating chiral diols, which can serve as key intermediates in the synthesis of enantiopure arylethanolamines. tubitak.gov.trresearchgate.net This strategy has been applied to the synthesis of d-sotalol, starting from 4-nitrostyrene. tubitak.gov.trresearchgate.net The asymmetric dihydroxylation of the styrene (B11656) derivative in the presence of a chiral ligand, such as (DHQ)₂-PHAL, yields a chiral diol with high enantiomeric purity. tubitak.gov.tr This diol is then converted through several steps, including the regioselective opening of a cyclic sulfate (B86663) with isopropylamine, to afford the final product. researchgate.net While the literature predominantly details the synthesis of the d-enantiomer using this route, the synthesis of (-)-sotalol could be achieved by employing the pseudoenantiomeric ligand, (DHQD)₂-PHAL, in the key dihydroxylation step.

Enantioselective Henry Reaction Applications in Arylethanolamine Synthesis

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that can be rendered enantioselective through the use of chiral catalysts. sci-hub.seorganic-chemistry.org This methodology has been successfully applied to the synthesis of (S)-(+)-sotalol. sci-hub.se The key step is the reaction between 4-(methanesulfonylamino)benzaldehyde and nitromethane (B149229), catalyzed by a chiral copper(II) complex derived from a camphor-based amino pyridine (B92270) ligand. sci-hub.se This reaction produces the corresponding β-nitro alcohol intermediate with high enantiomeric excess (92% ee). sci-hub.se Subsequent chemical transformations, including the reduction of the nitro group to an amine followed by reductive alkylation with acetone (B3395972) and sodium borohydride, yield the target (S)-(+)-sotalol. sci-hub.se To synthesize the (R)-(-)-enantiomer, the enantiomeric form of the chiral catalyst (ent-3) would be employed in the initial Henry reaction. sci-hub.se

Other Advanced Stereospecific Synthesis Pathways

Beyond the aforementioned core strategies, other advanced methods have been explored for the stereospecific synthesis of sotalol enantiomers.

Biocatalytic Reduction : The stereoselective reduction of a precursor ketone, N-[4-(2-bromoacetyl)phenyl]-methanesulfonamide, can be achieved using whole-cell biocatalysts. asianpubs.org For example, the microbial strain Candida viswanathii MTCC 5158 has been used to produce the chiral intermediate (S)-N-[4-(2-bromo-1-hydroxy-ethyl)(4-methanesulfonamide)]ethanol, a key precursor for (S)-sotalol. asianpubs.org

Asymmetric Transfer Hydrogenation : This technique offers an alternative to high-pressure hydrogenation for the asymmetric reduction of ketones. rsc.org It uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a chiral transition metal catalyst, like Ru(II)-arene complexes with chiral amino alcohol ligands. tubitak.gov.trrsc.org

Resolution of Precursors : Syntheses can proceed through racemic intermediates, such as a bromohydrin, which is then resolved into its enantiomers before being converted to the final product. sci-hub.se

Chiral Separation Techniques for Enantiomeric Resolution and Purity

When sotalol is synthesized as a racemic mixture, the separation of the enantiomers is necessary to isolate the desired (-)-sotalol. This process, known as chiral resolution, is most commonly achieved using chromatographic techniques or diastereomeric salt formation.

Chiral High-Performance Liquid Chromatography (HPLC) : This is the most prevalent and powerful method for both analytical and preparative-scale separation of sotalol enantiomers. nih.gov The technique relies on the use of a Chiral Stationary Phase (CSP) that interacts differentially with each enantiomer. Polysaccharide-based CSPs, such as those with derivatized cellulose (B213188) or amylose (B160209), are highly effective. core.ac.uknih.govresearchgate.net For example, Chiralpak AD, which contains an amylose tris(3,5-dimethylphenylcarbamate) selector, has been used to resolve racemic sotalol. google.com The choice of mobile phase, often a mixture of an alkane like n-hexane and an alcohol like ethanol (B145695) with a small amount of an amine modifier (e.g., diethylamine), is crucial for achieving baseline separation. nih.govgoogle.com

Table 2: Examples of Chiral HPLC Separation of Sotalol Enantiomers

Chiral Stationary Phase (CSP)Mobile PhaseElution OrderReference
Chiralpak IAHexane / Ethanol with 0.1% diethylamine (B46881) (80:20)(S)-sotalol then (R)-sotalol nih.gov
Chiralpak ADn-Hexane / Absolute Ethanol with 0.2% diethylamine (82:18)Not specified google.com
Cellobiohydrolase I-based CSP15% 2-Propanol in 10 mM phosphate (B84403) buffer (pH 7.0)Not specified nih.gov
Cellulose tris(3,5-diClPC)ACN / 0.1% DEA / 0.2% FA(S)-sotalol then (R)-sotalol core.ac.uk

ACN: Acetonitrile (B52724), DEA: Diethylamine, FA: Formic Acid

Capillary Electrophoresis (CE) : Capillary zone electrophoresis offers another high-resolution method for chiral separation. researchgate.net This technique involves adding a chiral selector to the background electrolyte. For sotalol, various cyclodextrins have been investigated, with randomly methylated β-cyclodextrin (RAMEB) providing baseline separation under optimized conditions. researchgate.net

Diastereomeric Salt Resolution : A classical chemical resolution method involves reacting the racemic sotalol base with a single enantiomer of a chiral acid, such as mandelic acid. google.com This reaction forms a pair of diastereomeric salts which have different physical properties, such as solubility. These salts can then be separated by fractional crystallization. After separation, the desired enantiomer is recovered by treating the isolated diastereomeric salt with a base to liberate the free sotalol enantiomer, which is then converted to its hydrochloride salt. google.com

Chromatographic Methods for Enantiomeric Separation (e.g., Chiral HPLC)

High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful technique for the resolution of sotalol enantiomers. The separation is based on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times.

One reported method for the chiral HPLC resolution of sotalol enantiomers involves the use of a Chiralpak IA column. nih.gov In this method, the free base of sotalol is prepared from the hydrochloride salt. nih.gov An isocratic solvent system is employed for the separation. nih.gov Under the specified conditions, the (S)- and (R)-enantiomers of sotalol are baseline separated, allowing for their quantification and collection. nih.gov The retention times for the two enantiomers under these conditions were 7.99 minutes for (S)-sotalol and 11.88 minutes for (R)-sotalol. nih.gov

ParameterCondition
Chromatographic Technique High-Performance Liquid Chromatography (HPLC)
Column Chiralpak IA (4.6 x 250 mm)
Mobile Phase Isocratic system: 20% Mobile Phase A (ethanol with 0.1% diethylamine) and 80% Mobile Phase B (hexane with 0.1% diethylamine)
Temperature 25 °C
Detection Wavelength 220 nm
Retention Time (S)-sotalol 7.99 min
Retention Time (R)-sotalol 11.88 min

Capillary Electrophoresis for Chiral Analysis

Capillary electrophoresis (CE) has emerged as a highly efficient analytical technique for the chiral separation of pharmaceuticals, including sotalol. This method relies on the differential migration of enantiomers in an electric field, which is influenced by a chiral selector added to the background electrolyte (BGE).

Various chiral selectors have been investigated for the enantiomeric separation of sotalol. Cyclodextrins (CDs) and their derivatives are commonly used. In one study, several native and derivatized cyclodextrins were screened, with randomly methylated-β-cyclodextrin (RAMEB) providing a baseline separation. researchgate.net The optimized conditions for this separation included a BGE of 25 mM phosphoric acid with 30 mM RAMEB at a pH of 2.5, a voltage of +25 kV, and a temperature of 15°C. researchgate.net Under these conditions, the migration order was determined to be R-sotalol followed by S-sotalol. researchgate.net Other cyclodextrins like hydroxypropyl-β-CD and sulfobutyl ether-β-CD also showed chiral interaction but did not achieve baseline resolution. researchgate.net

Another approach utilized the macrolide antibiotic clarithromycin (B1669154) as a chiral selector in a nonaqueous capillary electrophoresis system. nih.gov The best resolution was achieved in a methanolic solution containing citric acid, NaOH, boric acid, and clarithromycin. nih.gov More recently, a chiral metal-organic framework, L-histidine-zeolitic imidazolate framework-67 (L-His-ZIF-67), was used as a chiral stationary phase in open-tubular capillary electrochromatography, achieving a resolution of 0.81 for sotalol enantiomers. chromatographyonline.com

ParameterCondition 1Condition 2
Technique Capillary Zone ElectrophoresisNonaqueous Capillary Electrophoresis
Chiral Selector Randomly Methylated-β-Cyclodextrin (RAMEB)Clarithromycin (CLM)
Background Electrolyte (BGE) 25 mM phosphoric acid + 30 mM RAMEBMethanolic solution of 100 mM citric acid, 10 mM NaOH, 240-300 mM H₃BO₃, and 60-75 mM CLM
pH 2.5Not specified
Voltage +25 kVNot specified
Temperature 15 °CNot specified
Migration Order R-sotalol then S-sotalolNot specified

Preparation of Enantiomerically Enriched Sotalol Hydrochlorides

The preparation of enantiomerically pure sotalol, particularly (-)-sotalol, can be achieved through two main strategies: the resolution of a racemic mixture or asymmetric synthesis.

Classical Resolution:

One common method for resolving racemic sotalol involves the formation of diastereomeric salts using a chiral resolving agent. The free base of sotalol is reacted with an enantiomerically pure acid or base. The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

A documented procedure involves the use of l-mandelic acid as the resolving agent. prepchem.com Racemic sotalol free base is dissolved in hot isopropanol and treated with l-mandelic acid. prepchem.com Upon cooling, the d-sotalol·l-mandelate salt, which is less soluble, crystallizes out, leaving the l-sotalol enriched in the mother liquor. prepchem.com The optically enriched salt can be further purified through recrystallization to achieve higher enantiomeric purity. prepchem.com

Asymmetric Synthesis:

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the need for resolution. Several approaches have been developed for the synthesis of enantiomerically enriched sotalol.

One strategy involves the asymmetric hydrogenation of a prochiral ketone precursor, (4-isopropylaminoacetyl)methanesulfonanilide hydrochloride. tandfonline.comtubitak.gov.tr This reaction is carried out using a chiral catalyst, such as a Rhodium complex with (R)- or (S)-BINAP, which directs the hydrogenation to produce one enantiomer in excess. tubitak.gov.tr

Another approach is the enantioselective reduction of a ketone precursor. The Corey-Bakshi-Shibata (CBS) reduction of 4'-(chloroacetyl)methanesulfonanilide using a chiral oxazaborolidine catalyst can produce the corresponding chiral chloroalcohol with high enantiomeric excess. tubitak.gov.tr This intermediate is then converted to d-sotalol. tubitak.gov.tr

A different synthetic route utilizes an enantioselective Henry reaction. sci-hub.se The reaction between 4-(methanesulfonamido)benzaldehyde and nitromethane is catalyzed by a chiral copper complex to produce a nitro alcohol with high enantiomeric excess. sci-hub.se This intermediate is then reduced and alkylated to yield (S)-(+)-sotalol. sci-hub.se

StrategyMethodKey Reagents/Catalysts
Resolution Diastereomeric Salt Formationl-mandelic acid
Asymmetric Synthesis Asymmetric Hydrogenation(4-isopropylaminoacetyl)methanesulfonanilide hydrochloride, Chiral BINAP-Rh catalyst
Enantioselective Reduction4'-(chloroacetyl)methanesulfonanilide, (S)-MeCBSOB catalyst, BH₃-THF
Enantioselective Henry Reaction4-(methanesulfonamido)benzaldehyde, nitromethane, chiral copper complex

Structure Activity Relationships Sar and Molecular Design of Sotalol Analogues

Elucidation of Structural Determinants for Class III Antiarrhythmic Activity

Sotalol's Class III antiarrhythmic properties are defined by its ability to prolong the cardiac action potential duration and the effective refractory period. nih.govcvpharmacology.com This effect is primarily achieved by blocking cardiac potassium channels, specifically the delayed rectifier potassium current (I_Kr), which is encoded by the human Ether-a-go-go-Related Gene (hERG). patsnap.comnih.gov

A crucial aspect of sotalol's SAR is that both its enantiomers, the d- and l-forms, possess comparable Class III antiarrhythmic activity. droracle.aipharmacy180.com Both enantiomers are effective at blocking the hERG channel. escholarship.orgnih.gov This lack of stereospecificity for the Class III effect indicates that the core molecular structure, particularly the methanesulfonamide (B31651) group and the phenyl ring, are key determinants for interacting with the hERG potassium channel. researchgate.netebi.ac.uk Molecular dynamics simulations have predicted comparable hERG channel binding affinities for d- and l-sotalol, a finding that has been validated by electrophysiology experiments. nih.govnih.gov The interaction within the hERG channel pore involves key amino acid residues; for instance, studies have highlighted hydrogen bonds and hydrophobic interactions with S624 and Y652, as well as a π-π stacking interaction between Y652 and the phenyl group of neutral sotalol (B1662669). researchgate.net

Identification of Structural Features Essential for Beta-Adrenoreceptor Blocking Activity

In stark contrast to its Class III activity, the beta-adrenoreceptor blocking (Class II) activity of sotalol is highly stereospecific. escholarship.org This activity is almost exclusively attributed to the l-enantiomer, which is (-)-Sotalol (B1681962) hydrochloride. droracle.ai The d-enantiomer has a significantly lower affinity for beta-adrenergic receptors, reported to be 30 to 60 times weaker than the l-isomer. pharmacy180.com

The structural features essential for this beta-blocking action reside in the ethanolamine (B43304) side chain (1-hydroxy-2-(isopropylamino)ethyl) attached to the methanesulfonanilide core. ebi.ac.uk This side chain is a common feature in many beta-blockers. The specific three-dimensional arrangement (stereochemistry) of the hydroxyl group and the isopropylamino group on the chiral center is critical for high-affinity binding to the beta-adrenergic receptor. The l-isomer possesses the correct spatial orientation to fit into the receptor's binding pocket, while the d-isomer does not, which explains the profound difference in their beta-blocking potency. escholarship.orgresearchgate.net

Propertyd-Sotaloll-Sotalol ((-)-Sotalol)
Class III Activity (hERG Blockade) Present and potentPresent and potent
Class II Activity (Beta-Blockade) Very weak (30-60x lower affinity)Potent and clinically significant
Key Structural Determinant Methanesulfonanilide coreEthanolamine side chain stereochemistry

Computational Chemistry Approaches in Sotalol SAR Studies

Computational chemistry has become an invaluable tool for investigating the SAR of sotalol and its analogues, providing insights at an atomic level that complement experimental data. nih.govyoutube.com

Molecular Docking and Binding Energy Calculations

Molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the interaction of sotalol enantiomers with their protein targets. uobaghdad.edu.iqresearchgate.net For the hERG channel, these models predict the binding poses of sotalol within the central pore. nih.gov Simulations have shown that sotalol molecules can enter the hERG channel pore through the intracellular gate and interact with key residues. nih.govresearchgate.net

Interestingly, while both enantiomers show similar affinity for the hERG channel in simulations, computational studies also highlight the stereospecificity of the beta-receptor interaction. nih.gov It has been noted that molecular docking alone can fall short of fully recapitulating the physiological phenomenon of beta-blockade, whereas more complex molecular dynamics simulations provide a more accurate model of these stereospecific interactions. escholarship.org

Table: Key Molecular Interactions of Sotalol from Computational Studies

Target ProteinInteracting Sotalol MoietyKey ResiduesType of Interaction
hERG K+ Channel Phenyl groupY652π-π stacking
hERG K+ Channel General structureS624, Y652Hydrogen bonds, hydrophobic interactions
Beta-Adrenergic Receptor Ethanolamine side chain(Specific to l-isomer)Stereospecific binding

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. In the context of sotalol and its analogues, QSAR models are primarily developed using large libraries of compounds to predict hERG inhibition. researchgate.net These models can quantitatively assess how modifications to the sotalol structure—such as changes in lipophilicity, electronic properties, or steric factors—would likely affect its hERG blocking potency. This predictive capability allows for the pre-screening of virtual compounds, helping to prioritize the synthesis of derivatives with a desired activity profile and potentially avoiding those with a high risk of excessive QT prolongation.

Rational Design and Synthesis of Novel Sotalol Derivatives with Modified Pharmacological Profiles

The understanding gained from SAR and computational studies has enabled the rational design and synthesis of novel sotalol analogues with tailored pharmacological properties. mdpi.commdpi.comresearchgate.net A primary goal has been to develop "pure" Class III agents by eliminating the beta-blocking activity to create more specific antiarrhythmic drugs.

Research has led to the creation of novel sotalol analogues designed specifically to prolong cardiac action potentials. nih.gov One such example, referred to as Compound II (1-(4-methanesulphonamidophenoxy)-3-(N-methyl 3,4 dichlorophenylethylamino)-2-propanol), was investigated for its mechanism of action. Studies on this analogue revealed that it potently and selectively blocks the time-dependent delayed rectifier potassium current (I_K), which accounts for its ability to prolong action potential duration. nih.gov The IC50 for this compound's blockade of I_K was approximately 30 nM, demonstrating high potency. nih.gov The design of such derivatives involves modifying the amine substituent on the side chain, which is known to be a key determinant of beta-blocking activity, while retaining the core methanesulfonanilide structure responsible for I_K blockade. This work exemplifies a successful rational design approach to modify the pharmacological profile of the parent sotalol molecule. nih.gov

Advanced Analytical Methodologies for Sotalol Hydrochloride Research

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic methods are fundamental in separating (-)-Sotalol (B1681962) hydrochloride from potential impurities and degradation products, allowing for its accurate quantification. High-performance liquid chromatography and thin-layer chromatography are two such powerful techniques widely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of (-)-Sotalol hydrochloride due to its high resolution and sensitivity. Various reversed-phase (RP) HPLC methods have been established, demonstrating excellent performance in terms of accuracy and precision.

A notable stability-indicating HPLC method was developed for the quantitative determination of sotalol-HCl in both bulk powder and tablet forms. This isocratic method utilizes a C18 reversed-phase column with a mobile phase consisting of 80mM potassium dihydrogen phosphate (B84403) and acetonitrile (B52724) in a 90:10 (v/v) ratio. The flow rate is maintained at 0.8 mL/min, and detection is carried out at 227 nm. This method proved to be linear over a concentration range of 5–100 μg/mL, with a determination coefficient (R²) of 0.9999. The limits of detection (LOD) and quantification (LOQ) were found to be 1.8 μg/mL and 5 μg/mL, respectively researcher.liferesearchgate.net. Forced degradation studies confirmed the method's stability-indicating power, with degradation observed under acidic and oxidative (30% H2O2) conditions researcher.liferesearchgate.net. The recovery of sotalol-HCl in tablets ranged from 98.92% to 99.65% researcher.liferesearchgate.net.

Another RP-HPLC method for the determination and detection of sotalol (B1662669) hydrochloride has been described using an ODS column. The mobile phase for this method is a mixture of 0.1% acetic acid and acetonitrile (80:20, v/v) at a flow rate of 1.5 mL/min, with the detection wavelength set at 227 nm. This method demonstrated a linear range of 5-45 mg/L with a correlation coefficient of 0.9991. The limit of detection was 1 mg/L. The intra-day and inter-day relative standard deviations (RSDs) were 0.20% and 0.93%, respectively, indicating high precision nih.gov.

Furthermore, a novel gradient HPLC protocol has been developed to identify and characterize related substances associated with sotalol hydrochloride. This method is capable of separating the main sotalol peak from its related substances. Validation of this method showed high accuracy and precision, with RSD values of 3.58% or lower for intra- and inter-day precision across a concentration range of 0.5–100 μg/mL nih.gov. The LOD and LOQ for sotalol hydrochloride in this method were 0.0625 µg/mL and 0.1875 µg/mL, respectively nih.gov.

ParameterMethod 1 researcher.liferesearchgate.netMethod 2 nih.govMethod 3 nih.gov
Column C18 Reversed PhaseODSNot specified
Mobile Phase 80mM KH2PO4 : Acetonitrile (90:10, v/v)0.1% Acetic Acid : Acetonitrile (80:20, v/v)Gradient
Flow Rate 0.8 mL/min1.5 mL/minNot specified
Detection Wavelength 227 nm227 nmNot specified
Linearity Range 5–100 μg/mL5–45 mg/L0.5–100 μg/mL
Correlation Coefficient (r) 0.9999 (R²)0.9991Not specified
LOD 1.8 μg/mL1 mg/L0.0625 µg/mL
LOQ 5 μg/mLNot specified0.1875 µg/mL
Precision (RSD) Not specifiedIntra-day: 0.20%, Inter-day: 0.93%≤ 3.58%
Accuracy (Recovery) 98.92% - 99.65%Not specifiedNot specified

Thin-Layer Chromatography (TLC) coupled with densitometry offers a simple, rapid, and cost-effective alternative for the quantitative analysis and purity assessment of this compound. A stability-indicating TLC-densitometric method has been developed for the determination of sotalol-HCl in the presence of its degradation products.

This method involves separation on TLC plates using a developing system composed of methanol, chloroform, and concentrated ammonia (B1221849) in a ratio of 7:3:0.05 by volume. After separation, the intact drug is measured densitometrically at 230 nm. The method demonstrated good linearity over a concentration range of 2-17.5 µ g/spot , with a high correlation coefficient wisdomlib.orgamazonaws.com. This technique effectively separates sotalol hydrochloride from its acidic degradate, with Rf values of 0.52 for the intact drug and 0.91 for the degradant amazonaws.com. The method retains its accuracy in the presence of up to 80% of the degradant, making it suitable for stability studies amazonaws.com. The intraday and interday accuracy (Recovery %) were found to be in the range of 99.76 - 102.29%, with precision (RSD %) ranging from 0.13 to 1.36% amazonaws.com.

ParameterValue wisdomlib.orgamazonaws.com
Developing System Methanol : Chloroform : Conc. Ammonia (7:3:0.05 by volume)
Detection Wavelength 230 nm
Rf Value (Sotalol HCl) 0.52
Rf Value (Acidic Degradate) 0.91
Linearity Range 2-17.5 µ g/spot
Accuracy (Recovery %) 99.76% - 102.29%
Precision (RSD %) 0.13% - 1.36%

Spectrophotometric and Fluorimetric Approaches for Detection and Quantification

Spectrophotometric and fluorimetric methods provide rapid and sensitive means for the detection and quantification of this compound, often without the need for extensive sample preparation.

UV-Derivative Spectrophotometry enhances the resolution of overlapping spectra, allowing for the determination of an analyte in the presence of interfering substances. A UV derivative spectrophotometric method has been developed and validated for the quantitative determination of sotalol hydrochloride in tablets. This method utilizes the first derivative signal at 239.1 nm. The correlation coefficient for the linearity of this method was found to be 0.9997, indicating a strong linear relationship between concentration and response tandfonline.com.

The intrinsic fluorescence of this compound provides a basis for a highly sensitive and selective analytical method. A spectrofluorimetric method has been established that measures the fluorescence intensity of sotalol-HCl in ethanol (B145695). The measurement is performed at an emission wavelength of 306 nm after excitation at 238 nm. This method is noted for its simplicity as it does not require any additional reagents to enhance the fluorescence. The method demonstrated good linearity over a concentration range of 1 - 15 µg/mL, with a high correlation coefficient amazonaws.com. The accuracy of this method is maintained even in the presence of up to 70% of its degradant amazonaws.com. The intraday and interday accuracy (Recovery %) ranged from 98.63% to 101.20%, with precision (RSD %) between 0.19% and 1.17% amazonaws.com. Another study utilizing the native fluorescence of sotalol hydrochloride in water reported a detection limit of 0.37 ng/mL and a quantification limit of 1.08 ng/mL when measured at an emission wavelength of 310 nm with excitation at 235 nm researchgate.net.

ParameterMethod 1 (in Ethanol) amazonaws.comMethod 2 (in Water) researchgate.net
Excitation Wavelength 238 nm235 nm
Emission Wavelength 306 nm310 nm
Linearity Range 1 - 15 µg/mLNot specified
LOD Not specified0.37 ng/mL
LOQ Not specified1.08 ng/mL
Accuracy (Recovery %) 98.63% - 101.20%Not specified
Precision (RSD %) 0.19% - 1.17%Not specified

The pH absorbance difference method is a simple and effective technique for the quantification of drugs that exhibit different UV spectra at different pH values. Sotalol hydrochloride shows a bathochromic shift in its maximum absorbance wavelength from 227.5 nm in acidic solution (0.1 M HCl) to 248.5 nm in alkaline solution (0.1 M NaOH) amazonaws.com. This property is exploited for its quantification.

The method involves measuring the absorbance difference (ΔA) of the drug solution between 0.1 M HCl and 0.1 M NaOH at 249 nm. This technique is particularly useful as a stability-indicating assay because the absorbance difference of the acidic degradate at this wavelength is negligible. The method is linear over a concentration range of 2 – 20 µg/mL and retains its accuracy in the presence of up to 60% degradant amazonaws.com. The accuracy of the ΔA method was found to be between 98.34% and 103.07%, with a precision (RSD %) ranging from 0.56% to 1.58% amazonaws.com.

ParameterValue amazonaws.com
Measurement Wavelength 249 nm (Difference between 0.1 M NaOH and 0.1 M HCl)
Linearity Range 2 - 20 µg/mL
Accuracy (Recovery %) 98.34% - 103.07%
Precision (RSD %) 0.56% - 1.58%

Mass Spectrometry (LC-MS/MS) for Characterization of Related Substances

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique essential for the separation, identification, and quantification of process-related impurities and degradation products of this compound. The coupling of liquid chromatography's separation capabilities with the high selectivity and sensitivity of tandem mass spectrometry allows for the detailed characterization of related substances, even at trace levels.

Recent research has successfully utilized a combination of High-Performance Liquid Chromatography (HPLC) and LC-MS/MS to identify and characterize three related substances (RS) associated with sotalol hydrochloride (STHCl). mdpi.comresearchgate.netnih.gov These substances include both process-related impurities and products formed under forced degradation conditions. The characterization process involves determining the mass-to-charge ratio (m/z) of the parent ion and its subsequent fragment ions, which provides crucial information for proposing a chemical structure. mdpi.com

One study identified a process-related impurity, designated as RS3 and previously reported as sotalol-related compound B, which exhibited a protonated molecule at an m/z of 198.0231. mdpi.com Further fragmentation analysis yielded product ions at m/z 135.05, 120.02, and 78.05, allowing for its structural confirmation. mdpi.com Another related substance was identified as a primary degradation product under oxidative stress, while a third was found to be a process-related impurity that also forms under thermal stress. nih.gov The data generated from these LC-MS/MS analyses are fundamental for understanding the impurity profile of this compound.

Related SubstanceOriginParent Ion [M+H]⁺ (m/z)Major Fragment Ions (m/z)
RS1 (Degradation Product)Oxidative Stress / Photolytic Degradation135.0594.16, 78.05
RS2 (Process Impurity / Degradation Product)Manufacturing Process / Thermal Stress212.0386135.05, 94.16, 78.05
RS3 (Process Impurity)Manufacturing Process (Sotalol-related compound B)198.0231135.05, 120.02, 78.05

This table summarizes the mass spectrometry data for related substances of this compound as identified in research studies. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Impurities and Degradation Products

While LC-MS/MS is proficient at proposing structures based on mass fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unequivocal structural elucidation of unknown impurities and degradation products. conicet.gov.ar NMR provides detailed information about the chemical environment of atoms within a molecule, allowing for the precise determination of its structure and stereochemistry.

For complex molecules like the impurities of this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

¹H NMR: Provides information about the number, type, and connectivity of hydrogen atoms.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule's skeleton.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between atoms, helping to piece together the molecular structure. For instance, Correlation Spectroscopy (COSY) shows proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it shows correlations between protons and carbons over two to three bonds, which is key to connecting different fragments of the molecule. hyphadiscovery.com

In the analysis of this compound's related substances, NMR spectroscopy was used to confirm the structures of the isolated impurities. mdpi.comnih.gov Following isolation, extensive NMR analysis (including ¹H, ¹³C, and DEPT experiments) provided the conclusive evidence needed for full structural characterization. nih.gov This integrated approach, combining LC-MS/MS for initial identification and NMR for confirmation, represents the gold standard in impurity profiling. conicet.gov.ar

NMR ExperimentInformation Provided for Structural Elucidation
¹H NMRIdentifies distinct proton environments and their neighboring protons through spin-spin coupling.
¹³C NMRDetermines the number of unique carbon atoms and provides information on their chemical environment (e.g., alkyl, aromatic, carbonyl).
COSY (Correlation Spectroscopy)Reveals ¹H-¹H coupling networks, establishing which protons are adjacent to each other in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence)Correlates each proton with its directly attached carbon atom, aiding in the assignment of ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons separated by 2-3 bonds, which is critical for assembling the complete carbon skeleton and identifying substituent placement.

This table outlines the application of various NMR techniques in the structural elucidation of chemical compounds. hyphadiscovery.comresearchgate.net

Development of Stability-Indicating Analytical Methods under Stress Conditions (e.g., oxidative, photolytic)

A stability-indicating analytical method is a validated procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients. nih.gov The development of such methods is a regulatory requirement and involves subjecting the drug to forced degradation under various stress conditions, including heat, light, humidity, acid/base hydrolysis, and oxidation. nih.gov These studies help to identify potential degradation pathways and establish the intrinsic stability of the molecule.

Multiple studies have investigated the stability of this compound under forced degradation conditions, with some conflicting results, highlighting the importance of specific experimental parameters. One comprehensive study subjected this compound to acidic (1M HCl), alkaline (1M NaOH), oxidative (30% H₂O₂), photolytic (4500 Lx), and thermal (100 °C) stress. researchgate.netnih.gov The findings indicated that the compound was susceptible to degradation under oxidative and photolytic conditions, while remaining relatively stable under acidic, alkaline, and thermal stress. researchgate.netnih.gov

Conversely, another study developed a stability-indicating HPLC method where significant degradation of sotalol HCl was observed only under acidic and oxidative (30% H₂O₂) conditions. researchgate.netresearcher.life In this research, the compound was found to be stable under basic hydrolysis and photolytic stress. researchgate.netresearcher.life These differing outcomes underscore how method parameters (e.g., concentration, duration of exposure, specific wavelength and intensity of light) can influence degradation profiles. The development of a robust stability-indicating method requires careful separation of the intact drug from all potential degradants formed under these varied conditions.

Stress ConditionMethodology / ReagentObserved OutcomeReference
Acid Hydrolysis1M HClResistant / No major degradation researchgate.netnih.gov
Acid HydrolysisN/ADegradation observed researchgate.netresearcher.life
Alkaline Hydrolysis1M NaOHResistant / No major degradation researchgate.netnih.gov
Alkaline HydrolysisN/AStable researchgate.netresearcher.life
Oxidative30% H₂O₂Susceptible to degradation researchgate.netnih.gov
Oxidative30% H₂O₂Degradation observed researchgate.netresearcher.life
Photolytic4500 LxSusceptible to degradation researchgate.netnih.gov
PhotolyticN/AStable researchgate.netresearcher.life
Thermal100 °CResistant / No major degradation researchgate.netnih.gov

This table summarizes the results from different forced degradation studies on this compound, demonstrating its stability profile under various stress conditions.

Future Directions and Emerging Research Areas in Sotalol Hydrochloride Science

Refined Computational Models for Predicting Stereoselective Drug-Target Interactions

A significant frontier in sotalol (B1662669) research is the use of advanced computational modeling to predict and understand the stereoselective interactions between its enantiomers and their biological targets. The differing pharmacological profiles of d- and l-sotalol underscore the importance of stereochemistry in drug action and safety. nih.gov

Multi-scale in silico pipelines are being developed to probe the pro-arrhythmia risks associated with each enantiomer. nih.gov These models integrate data from various levels of biological complexity, from atomic-level interactions to tissue-level electrophysiological effects. Molecular dynamics (MD) simulations, for instance, are used to predict the binding affinities of d- and l-sotalol to the hERG potassium channel, a key target for its Class III antiarrhythmic activity. nih.gov These computational predictions are then validated through experimental techniques like electrophysiological recordings. nih.gov

Future computational efforts are aimed at improving the predictive power of these models. This includes the development of deep learning models and long short-term memory (LSTM) neural networks to more accurately forecast drug-target interactions. sciforum.netsemanticscholar.org These advanced methods can analyze vast datasets of chemical structures and biological activities to identify novel off-target interactions that may not be detected in standard preclinical screening, offering a more comprehensive understanding of a drug's pharmacological profile. scienceopen.com

Table 1: Comparison of Predicted vs. Experimental hERG Channel Binding Affinities for Sotalol Enantiomers

EnantiomerComputational Prediction MethodPredicted Binding AffinityExperimental Validation MethodExperimental Finding
d-sotalolMolecular Dynamics (MD) SimulationsComparable to l-sotalolElectrophysiological RecordingsComparable hERG channel block to l-sotalol nih.gov
l-sotalolMolecular Dynamics (MD) SimulationsComparable to d-sotalolElectrophysiological RecordingsComparable hERG channel block to d-sotalol nih.gov

Exploration of Novel Biologically Active Analogues Based on (-)-Sotalol's Scaffold

The chemical structure of sotalol serves as a valuable scaffold for the discovery of new antiarrhythmic agents with potentially improved properties. Medicinal chemists are actively exploring novel analogues to enhance potency, selectivity, and pharmacokinetic profiles while minimizing undesirable effects.

One area of investigation involves synthesizing and testing analogues that modify the core structure to alter its interaction with cardiac ion channels. nih.govnih.gov For example, studies on novel sotalol analogues have demonstrated the ability to significantly prolong the action potential duration in isolated ventricular cells, a hallmark of Class III antiarrhythmic activity. nih.govnih.gov

Detailed mechanistic studies of these new compounds are crucial. For instance, one analogue, referred to as compound II (1-(4-methanesulphonamidophenoxy)-3-(N-methyl 3,4 dichlorophenylethylamino)-2-propanol), was found to prolong action potential duration by selectively blocking the time-dependent delayed rectifier potassium current (IK), without significantly affecting other currents like the inward rectifier potassium current (IK1) or calcium currents. nih.govnih.gov The potency of this analogue for blocking IK was found to be high, with an IC50 value of approximately 30 nM. nih.gov

The strategy of "scaffold hopping" is also being employed, where the core structure of sotalol is replaced with a chemically different motif that maintains the key pharmacophoric features required for biological activity. This approach can lead to the discovery of new chemical classes with improved physicochemical properties and potentially novel intellectual property. semanticscholar.org

Table 2: Pharmacological Profile of a Novel Sotalol Analogue (Compound II)

ParameterObservationReference
Primary EffectProlongation of cardiac action potential duration nih.govnih.gov
Mechanism of ActionSelective blockade of the delayed rectifier potassium current (IK) nih.govnih.gov
Potency (IC50 for IK blockade)~30 nM nih.gov
Effect on Calcium CurrentsNot reduced nih.govnih.gov
Effect on IK1 CurrentNo influence nih.govnih.gov

Innovative Strategies for Large-Scale Enantiopure Synthesis of (-)-Sotalol (B1681962)

The production of enantiomerically pure (-)-sotalol is critical for its clinical use, as the desired beta-blocking activity resides in this enantiomer. Consequently, there is significant research into developing efficient, cost-effective, and environmentally friendly methods for its large-scale synthesis.

Traditional methods for obtaining single enantiomers, such as chiral pool synthesis or the use of chiral auxiliaries, are continuously being refined. ub.edu However, modern strategies increasingly focus on asymmetric catalysis, including organocatalysis and biocatalysis, to achieve high levels of stereocontrol. ub.eduresearchgate.net

One promising approach is the chemoenzymatic synthesis of (-)-sotalol (also referred to as (R)-sotalol in some contexts). ntnu.no This method utilizes enzymes to catalyze key stereoselective steps in the synthetic pathway, often resulting in high enantiomeric excess (ee). For example, a multi-step synthesis starting from aniline (B41778) has been developed to produce a precursor to (R)-sotalol with an ee of 81%. ntnu.no While this specific process requires further optimization to reach the desired >96% ee for pharmaceutical applications, it highlights the potential of biocatalysis in this field. ntnu.no

Other innovative strategies include dynamic kinetic resolution, which combines a kinetic resolution step with in situ racemization of the unwanted enantiomer, thereby theoretically allowing for a 100% yield of the desired enantiomer. ub.edu The development of novel organocatalytic cascade reactions also offers a powerful tool for constructing complex chiral molecules like (-)-sotalol in a more streamlined and efficient manner. ub.edu These advanced synthetic methods aim to reduce the number of steps, minimize waste, and avoid the use of toxic metals, aligning with the principles of green chemistry.

Mechanistic Studies on (-)-Sotalol's Actions on Underexplored Ion Channels or Receptors

Studies have explored the effects of sotalol's enantiomers on various ion currents beyond the principal delayed rectifier current. For instance, the d-enantiomer has been shown to reduce heart rate through a mechanism independent of beta-adrenergic receptor blockade, suggesting an alternative pathway that may also be relevant to the l-enantiomer. nih.govresearchgate.net The prolongation of the action potential in the sinus node by d-sotalol correlated with the reduction in peak exercise heart rate, pointing to a direct effect on ion channels involved in cardiac pacing. nih.gov

Future mechanistic studies will likely employ advanced techniques such as patch-clamp electrophysiology on a wider array of ion channels and receptors, both in cardiac and non-cardiac tissues. Computational off-target safety assessments can predict potential interactions across a significant portion of the human proteome, guiding experimental investigations. scienceopen.com Understanding the full spectrum of (-)-sotalol's molecular interactions is essential for a complete comprehension of its pharmacology and for identifying potential new applications.

Q & A

Q. What experimental models are appropriate for studying the dual Class II/III antiarrhythmic mechanisms of (-)-sotalol hydrochloride?

(-)-Sotalol exhibits beta-blockade (Class II) and potassium channel blockade (Class III). To study these mechanisms:

  • Use in vitro assays such as isolated cardiomyocytes or Purkinje fibers to measure action potential duration (APD) prolongation (Class III effect) .
  • Employ radioligand binding assays to quantify β1-adrenergic receptor affinity (Class II effect).
  • Validate findings in ex vivo models like Langendorff-perfused hearts under simulated arrhythmic conditions (e.g., ischemia-reperfusion) .

Q. How should researchers design clinical trials to evaluate (-)-sotalol’s efficacy while mitigating torsades de pointes (TdP) risks?

  • Inclusion Criteria: Restrict enrollment to patients with normal serum potassium (>4.0 mEq/L) and QTc <450 ms at baseline .
  • Monitoring: Implement continuous ECG telemetry for 72 hours post-dose initiation to detect QTc prolongation ≥500 ms or TdP .
  • Dose Escalation: Use model-informed protocols (e.g., intravenous loading followed by oral maintenance) to achieve steady-state plasma concentrations while minimizing proarrhythmic risks .

Q. What bioanalytical methods are validated for quantifying this compound in plasma and tissue samples?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize using deuterated internal standards (e.g., [²H₆]-sotalol) to account for matrix effects .
  • Sample Preparation: Acidify plasma with 0.1% formic acid and extract via solid-phase extraction (SPE) to improve recovery rates >90% .

Advanced Research Questions

Q. How can researchers resolve contradictions between (-)-sotalol’s antiarrhythmic efficacy and its proarrhythmic risk in heterogeneous patient populations?

  • Stratified Analysis: Subgroup patients by comorbidities (e.g., heart failure, renal impairment) and genotype (e.g., KCNH2 polymorphisms) to identify high-risk cohorts .
  • Real-World Data (RWD): Retrospectively analyze electronic health records (EHRs) to correlate dosing patterns with adverse event rates, adjusting for confounders like polypharmacy .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) models are recommended for optimizing (-)-sotalol dosing in renal-impaired patients?

  • Population PK Modeling: Incorporate creatinine clearance (CrCl) as a covariate to adjust for reduced drug elimination. For CrCl <40 mL/min, reduce initial doses by 50% and extend dosing intervals .
  • Bayesian Forecasting: Use sparse sampling (e.g., 2–3 plasma samples per patient) to individualize dosing based on prior PK data from similar cohorts .

Q. How can impurity profiling of this compound formulations impact preclinical safety assessments?

  • Forced Degradation Studies: Expose the drug to heat, light, and acidic/alkaline conditions to identify degradation products (e.g., deoxysotalol hydrochloride) .
  • Toxicological Screening: Test impurities in in vitro hERG channel assays to assess their potential to exacerbate QTc prolongation beyond the parent compound’s effects .

Q. What methodologies are used to investigate (-)-sotalol’s drug-drug interactions (DDIs) with QT-prolonging agents?

  • In Vitro DDI Screening: Use human Ether-à-go-go-Related Gene (hERG)-transfected cells to quantify additive effects on potassium channel blockade .
  • Clinical DDI Studies: Conduct crossover trials with co-administered drugs (e.g., macrolides) and measure QTc intervals at steady-state concentrations .

Q. How do deuterated analogs of this compound enhance isotopic tracing in metabolic studies?

  • Stable Isotope Labeling: Synthesize [²H₆]-sotalol to track drug distribution and metabolism via LC-MS/MS without isotopic interference .
  • Metabolite Identification: Compare fragmentation patterns of deuterated vs. non-deuterated compounds to distinguish phase I/II metabolites in hepatocyte incubations .

Methodological Notes

  • Data Sources: Prioritize peer-reviewed studies indexed in PubMed, FDA prescribing documents , and clinical PK models . Avoid non-peer-reviewed platforms (e.g., BenchChem).
  • Statistical Rigor: For contradictory findings, apply multivariable regression or machine learning to isolate variables influencing efficacy/toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.